Cyclohexanesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41208. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

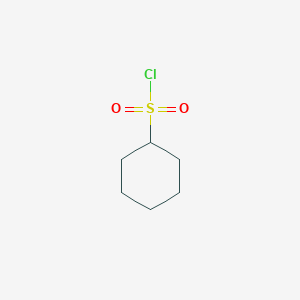

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWVCJUSRGLHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285257 | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4837-38-1 | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANESULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Cyclohexanesulfonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical and chemical properties of Cyclohexanesulfonyl chloride (CAS No: 4837-38-1), a versatile reagent in organic synthesis. The information is compiled from verified sources to ensure accuracy for research and development applications.

Chemical Identity and Core Properties

This compound, also known as cyclohexylsulfonyl chloride, is an organosulfur compound widely used as a sulfonylating agent in the synthesis of sulfonamides and other derivatives crucial for pharmaceutical and agrochemical development.[1][2] Its reactivity is primarily dictated by the sulfonyl chloride functional group attached to a cyclohexane ring.[1]

The fundamental physical constants for this compound are summarized in the table below for quick reference.

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₆H₁₁ClO₂S | - | [1][2][3][4][5] |

| Molecular Weight | 182.67 g/mol | - | [2][3][4][5][6] |

| CAS Number | 4837-38-1 | - | [1][2][3][4][5] |

| Density | 1.259 g/mL | at 25 °C | [3][5][7] |

| Refractive Index (n_D) | 1.499 | at 20 °C | [3][5][7] |

| Flash Point | > 110 °C (> 230 °F) | Closed Cup | [3][5][7] |

-

Appearance : The compound is typically a colorless to pale yellow, clear liquid.[1][2]

-

Odor : It possesses a pungent odor.[1]

-

Solubility : this compound is soluble in common organic solvents such as dichloromethane and ether.[1] It is not soluble in water and is expected to react with water, a characteristic reactivity for sulfonyl chlorides.[1]

Handling, Stability, and Storage

Proper handling and storage are critical due to the compound's reactive and corrosive nature.

-

Hazard Classification : It is classified as a corrosive substance that causes severe skin burns and eye damage (Skin Corrosion 1B).[3][5][6][8]

-

Storage : For stability, it is recommended to store the compound in a refrigerated environment between 2-8°C.[2][3][5]

The logical workflow for handling this chemical, based on its properties, is outlined in the diagram below.

Caption: Logical workflow for handling this compound.

Standard Experimental Protocols for Property Determination

While specific experimental reports for the initial determination of this compound's properties are not detailed in common literature, the values presented are established using standard, universally accepted laboratory protocols.

The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.

-

Calibration : The volume of the pycnometer is precisely calibrated using deionized water at a known temperature (e.g., 25 °C). The pycnometer is weighed empty, then filled with water and weighed again to determine the mass of the water. The known density of water at that temperature allows for the calculation of the exact volume.

-

Measurement : The calibrated pycnometer is cleaned, dried, and filled with this compound.

-

Calculation : The pycnometer containing the sample is weighed. The mass of the sample is found by subtracting the empty weight. Density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

The refractive index is measured using a refractometer, typically an Abbé refractometer.

-

Calibration : The instrument is calibrated using a standard with a known refractive index, such as distilled water or a certified calibration standard.

-

Sample Application : A few drops of this compound are placed on the clean, dry prism surface of the refractometer.

-

Reading : The prism is closed, and the temperature is allowed to equilibrate to the standard measurement temperature (20 °C). The user adjusts the instrument until the dividing line (shadowline) is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

The flash point is determined using a closed-cup tester (e.g., Pensky-Martens or Tag Closed Tester) to measure the lowest temperature at which vapors of the material will ignite with the application of an ignition source.

-

Sample Preparation : A specified volume of the liquid is placed in the test cup.

-

Heating : The cup is sealed and the sample is heated at a slow, constant rate.

-

Ignition Test : At regular temperature intervals, an ignition source (flame or spark) is introduced into the vapor space above the liquid.

-

Determination : The flash point is the lowest temperature at which the introduction of the ignition source causes the vapors to flash or ignite. The value "> 110 °C" indicates that under standard testing conditions, no flash was observed up to this temperature.[5]

References

- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 90 4837-38-1 [sigmaaldrich.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. This compound 90 4837-38-1 [sigmaaldrich.com]

- 6. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: [m.chemicalbook.com]

- 8. synquestlabs.com [synquestlabs.com]

Cyclohexanesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Cyclohexanesulfonyl Chloride (CAS Number: 4837-38-1), a key reagent in synthetic organic chemistry and drug development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document details the compound's chemical properties, synthesis, and significant applications, with a focus on its role in the formation of sulfonamides.

Core Compound Identification

This compound is a reactive organosulfur compound notable for its sulfonyl chloride functional group attached to a cyclohexane ring. This structure makes it an effective sulfonylating agent.

Molecular Formula: C₆H₁₁ClO₂S

CAS Number: 4837-38-1[1]

Physicochemical and Safety Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 182.67 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.259 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.499 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

| GHS Pictogram | GHS05 (Corrosion) | [2] |

| GHS Signal Word | Danger | [2] |

| Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [2] |

Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the cyclohexanesulfonyl moiety into other molecules.

General Synthesis via Oxidative Chlorination

Experimental Protocol: Synthesis of a Sulfonyl Chloride from a Thiol

-

Reagents and Equipment:

-

Thiol (e.g., Cyclohexanethiol)

-

Trichloroisocyanuric acid (TCCA)

-

Acetonitrile

-

Water

-

Ethyl acetate

-

Petroleum ether

-

1% HCl (aqueous)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

A solution of the corresponding thiol (1.0 equivalent) is prepared in a mixture of acetonitrile and water (e.g., a 4:1 volume ratio) in a round-bottom flask equipped with a stirrer.

-

The flask is cooled in an ice bath to maintain a temperature at or below 5 °C.

-

Trichloroisocyanuric acid (approximately 1.5 equivalents) is added portion-wise to the stirring solution, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes in the ice bath.

-

The precipitated cyanuric acid byproduct is removed by filtration and washed with ethyl acetate.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator, with the bath temperature kept below 30 °C to minimize hydrolysis of the product.

-

The crude product is dissolved in petroleum ether and washed with cold 1% aqueous HCl.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the sulfonyl chloride.[3]

-

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Key Reaction: Sulfonamide Formation

The primary application of this compound is in the synthesis of N-substituted cyclohexanesulfonamides. This reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a sulfonamide bond. This reaction is fundamental in the creation of a wide array of biologically active molecules.[4]

Experimental Protocol: General Synthesis of a Sulfonamide

-

Reagents and Equipment:

-

This compound

-

Primary or secondary amine

-

Aprotic solvent (e.g., acetonitrile, dichloromethane)

-

Base (e.g., pyridine, triethylamine)

-

Round-bottom flask

-

Stirring apparatus

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

-

-

Procedure:

-

The desired amine (1.0 equivalent) is dissolved in an appropriate aprotic solvent in a round-bottom flask.

-

A base (typically 1.0 to 1.2 equivalents) is added to the solution to act as an acid scavenger for the HCl generated during the reaction.

-

The solution is stirred, often at a reduced temperature (e.g., 0 °C), while this compound (1.0 equivalent) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched (e.g., with water or a dilute acid solution) and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure sulfonamide.

-

Applications in Drug Development and Biological Systems

The sulfonamide functional group is a crucial pharmacophore found in a wide range of therapeutic agents.[5] Sulfonamides derived from this compound are of significant interest in medicinal chemistry.

Mechanism of Action of Sulfonamide Antibacterials

Many sulfonamide-based drugs function as antibacterial agents by acting as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS).[6][7] This enzyme is critical in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs block the production of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides and certain amino acids, and its depletion ultimately halts bacterial growth and replication.[7]

-

Folic Acid Synthesis Pathway Inhibition:

References

- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]

- 2. 环己烷磺酰氯 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Cyclohexanesulfonyl Chloride: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the spectroscopic data for cyclohexanesulfonyl chloride (C₆H₁₁ClO₂S), a key reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the predicted spectroscopic characteristics and general experimental methodologies for its analysis.

This compound is a colorless to pale yellow liquid known for its reactivity as a sulfonylating agent.[1] Accurate characterization of this compound is crucial for its effective use in synthesis. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar sulfonyl chloride compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the different protons on the cyclohexane ring. The proton attached to the carbon bearing the sulfonyl chloride group (C1) will be the most deshielded due to the electron-withdrawing nature of the -SO₂Cl group.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ) (ppm) | Proton Assignment |

| 3.5 - 3.8 | H-1 (methine proton) |

| 1.2 - 2.2 | H-2, H-3, H-4, H-5, H-6 (methylene protons) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide information on the different carbon environments in the molecule. The carbon atom directly attached to the sulfonyl chloride group (C1) is expected to be significantly downfield.

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| 65 - 75 | C-1 |

| 20 - 35 | C-2, C-3, C-4, C-5, C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic vibrational bands for this compound are expected to be from the sulfonyl chloride group.

| Predicted IR Absorption Data for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1370 - 1350 | Asymmetric SO₂ stretch |

| 1180 - 1160 | Symmetric SO₂ stretch |

| 2940 - 2860 | C-H (alkane) stretch |

| 1450 | C-H (alkane) bend |

| 600 - 500 | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The exact mass of this compound is 182.0168 g/mol .[2]

| Predicted Mass Spectrometry Data for this compound | |

| m/z (Mass-to-Charge Ratio) | Fragment Ion |

| 182/184 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 99/101 | [SO₂Cl]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

-

Background Correction: Record a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Visualizing Spectroscopic Characterization

The following diagrams illustrate the logical relationship between the spectroscopic techniques and a general workflow for the characterization of this compound.

Caption: Figure 1: Spectroscopic Analysis of this compound

Caption: Figure 2: General Experimental Workflow for Spectroscopic Analysis

References

An In-depth Technical Guide to the Solubility and Stability of Cyclohexanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexanesulfonyl chloride, with a specific focus on its solubility in various organic solvents and its stability under different environmental conditions. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering critical data and detailed experimental protocols to ensure the effective and safe handling of this important chemical intermediate. While quantitative data for this compound is not extensively available in public literature, this guide compiles existing information and provides methodologies for its determination.

Introduction

This compound (CAS No: 4837-38-1), also known as cyclohexylsulfonyl chloride, is a key reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are prevalent motifs in many pharmaceutical and agrochemical compounds.[1] Its utility is intrinsically linked to its solubility and stability, which govern reaction kinetics, purification strategies, and storage conditions. Understanding these parameters is crucial for optimizing synthetic routes and ensuring the integrity of the final products.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO₂S | [1][3] |

| Molecular Weight | 182.67 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Density | 1.259 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.499 | [3] |

| Storage Temperature | 2-8°C | [1][3] |

Solubility Profile

The solubility of this compound is a critical factor in its application in organic synthesis, influencing reaction rates and the choice of reaction medium.

Qualitative Solubility

This compound is generally soluble in aprotic organic solvents. Published data indicates its solubility in dichloromethane and ether.[2] Conversely, it is insoluble in water, with which it undergoes a chemical reaction (hydrolysis).[2]

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature. The following table provides a general overview based on the expected behavior of sulfonyl chlorides. For precise applications, experimental determination of solubility is highly recommended.

| Solvent | Solvent Type | Expected Solubility |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble[2] |

| Diethyl Ether (C₄H₁₀O) | Polar Aprotic | Soluble[2] |

| Acetonitrile (CH₃CN) | Polar Aprotic | Likely Soluble |

| Ethyl Acetate (C₄H₈O₂) | Polar Aprotic | Likely Soluble |

| Toluene (C₇H₈) | Nonpolar | Likely Soluble |

| Hexane (C₆H₁₄) | Nonpolar | Likely Sparingly Soluble |

| Water (H₂O) | Polar Protic | Insoluble (Reacts)[2] |

| Methanol (CH₃OH) | Polar Protic | Reacts |

| Ethanol (C₂H₅OH) | Polar Protic | Reacts |

Experimental Protocol for Determining Quantitative Solubility

The following protocol outlines a standard gravimetric method for determining the solubility of this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Anhydrous solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe with a compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dish

-

Vacuum oven or nitrogen stream apparatus

Procedure:

-

Add an excess of this compound to a vial containing a known volume of the anhydrous solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any suspended microparticles.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, weigh the evaporation dish containing the solid residue.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Logical Workflow for Solubility Determination:

Caption: A logical workflow for the gravimetric determination of solubility.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. Its primary route of degradation is hydrolysis, although thermal and photolytic decomposition may also occur under specific conditions.

Hydrolytic Stability

This compound is susceptible to hydrolysis, reacting with water to form cyclohexanesulfonic acid and hydrochloric acid. This reaction is generally slow in neutral water but is accelerated by the presence of bases.

Decomposition Pathway: Hydrolysis

Caption: The hydrolysis pathway of this compound.

Thermal Stability

Information regarding the thermal decomposition of this compound is limited. To assess its thermal stability, thermogravimetric analysis (TGA) can be employed. This technique measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.

Photolytic Stability

The photolytic stability of this compound has not been extensively studied. To evaluate its sensitivity to light, a photodegradation study can be conducted by exposing a solution of the compound to a controlled light source and monitoring its concentration over time using a stability-indicating analytical method such as HPLC.

Experimental Protocols for Stability Assessment

4.4.1. Protocol for Determining Hydrolytic Stability

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound

-

Buffer solutions of various pH values (e.g., pH 4, 7, and 9)

-

Acetonitrile (or another suitable water-miscible organic solvent)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Thermostatically controlled water bath or incubator

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

In separate temperature-controlled reaction vessels, add a known volume of each buffer solution.

-

Initiate the reaction by adding a small, known volume of the this compound stock solution to each buffer, ensuring the initial concentration is within the linear range of the HPLC method.

-

At predetermined time intervals, withdraw an aliquot from each reaction vessel and immediately quench the reaction by diluting it with the HPLC mobile phase to a concentration suitable for analysis.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

The pseudo-first-order rate constant (k) for hydrolysis at each pH is the negative of the slope of the resulting line.

4.4.2. Protocol for Stability-Indicating HPLC Method Development

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Method Development Parameters:

-

Column: A reversed-phase column, such as a C18 or C8, is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all components.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

-

Forced Degradation: To ensure the method is stability-indicating, the drug substance is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The analytical method must be able to separate the intact compound from all generated degradation products.

Workflow for Stability-Indicating HPLC Method Development:

Caption: A workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a valuable reagent in organic synthesis, and a thorough understanding of its solubility and stability is paramount for its effective and safe utilization. This guide has summarized the available information and provided detailed experimental protocols for the determination of these critical parameters. While quantitative data remains sparse in the public domain, the methodologies outlined herein provide a robust framework for researchers to generate the necessary data for their specific applications, thereby facilitating the development of efficient and scalable synthetic processes.

References

An In-depth Technical Guide to Cyclohexanesulfonyl Chloride for Chemical Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclohexanesulfonyl chloride, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical identity, physical and chemical properties, reactivity, and applications, with a focus on its role in the synthesis of sulfonamides.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several names in the chemical literature and commercial catalogs. Accurate identification is crucial for sourcing and for literature searches.

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms:

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its proper handling, storage, and characterization. The following tables summarize key quantitative data.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4837-38-1 | [1][6][7] |

| Molecular Formula | C₆H₁₁ClO₂S | [1][3][5][7] |

| Molecular Weight | 182.67 g/mol | [1][3][6][7] |

| Appearance | Colorless to faint orange/yellow liquid | [2][3][8] |

| Density | 1.259 g/mL at 25 °C | |

| Boiling Point | 125 °C at 13 Torr | [9] |

| Refractive Index (n²⁰/D) | 1.499 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Spectroscopic Data

Spectroscopic data is vital for confirming the identity and purity of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | δ = 3.56-3.46 (m, 1H), 2.42-2.37 (m, 2H), 2.01-1.95 (m, 2H), 1.75-1.62 (m, 3H), 1.48-1.18 (m, 3H) |

| ¹³C NMR | δ = 74.7, 27.0, 24.8, 24.7 |

| Infrared (IR) | Expected characteristic peaks: S=O stretch (~1370 and ~1170 cm⁻¹), C-H stretch (~2850-2950 cm⁻¹), S-Cl stretch (~550-650 cm⁻¹). |

| Mass Spectrometry (MS) | Expected molecular ion peaks (M⁺) at m/z 182 and 184 corresponding to ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the loss of Cl, SO₂, and fragments of the cyclohexane ring. |

Reactivity and Applications in Drug Development

This compound is a highly reactive compound, primarily utilized as a sulfonylating agent.[2][3][8] Its sulfonyl chloride functional group is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles.[2] This reactivity is harnessed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, making them crucial in drug discovery and development.[3][10]

The general reaction involves the nucleophilic attack of a primary or secondary amine on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.[11]

This versatile reactivity allows for the incorporation of the cyclohexylsulfonyl moiety into diverse molecular scaffolds, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as solubility, metabolic stability, and target binding affinity.[3]

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl Cyclohexanesulfonamide

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine)

-

Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of this compound (1.05 equivalents) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.

-

Safety Note: This reaction should be performed in a well-ventilated fume hood. This compound is corrosive and causes severe skin burns and eye damage.[1][5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a sulfonamide using this compound.

Safety and Handling

This compound is a corrosive and hazardous chemical that must be handled with care.

-

Hazard Codes: C (Corrosive)[9]

-

GHS Pictograms: GHS05 (Corrosion)

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][5]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower).

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition. Store in a cool, dry place in a tightly sealed container.[13]

-

In case of contact: Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

References

- 1. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound|4837-38-1 - MOLBASE Encyclopedia [m.molbase.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | 4837-38-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 4837-38-1 [chemicalbook.com]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. cbijournal.com [cbijournal.com]

- 12. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Core Chemical Reactions of Cyclohexanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving cyclohexanesulfonyl chloride. It is designed to be a core resource, offering detailed methodologies, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support research and development in chemistry and drug discovery.

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the cyclohexylsulfonyl moiety.[1] This functional group is of significant interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates.[1] The reactivity of this compound is characteristic of sulfonyl chlorides, which are highly reactive electrophiles susceptible to nucleophilic attack.[2][3] This reactivity allows for the synthesis of a wide range of derivatives, most notably sulfonamides and sulfonate esters.[1][2]

Core Reactions and Mechanisms

The primary reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur atom. The electron-withdrawing nature of the two oxygen atoms makes the sulfur atom highly electrophilic, and the chloride ion is an excellent leaving group.[2]

Sulfonamide Formation (Sulfonylation of Amines)

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted cyclohexanesulfonamides.[4] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a multitude of therapeutic agents, including antibacterial drugs ("sulfa drugs").[5][6] The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]

General Reaction:

C₆H₁₁SO₂Cl + R¹R²NH → C₆H₁₁SO₂NR¹R² + HCl

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of the chloride ion.[7]

Sulfonate Ester Formation (Sulfonylation of Alcohols)

Alcohols and phenols react with this compound to yield cyclohexanesulfonate esters.[8] This reaction is crucial for converting a poor leaving group (hydroxyl) into a good leaving group (cyclohexanesulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[9] Pyridine is often used as a solvent and a base in this transformation.[8]

General Reaction:

C₆H₁₁SO₂Cl + R-OH → C₆H₁₁SO₂OR + HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride.[9][10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the key reactions of this compound. Please note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Synthesis of Cyclohexanesulfonamides

| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Pyridine | Dichloromethane | 0 to RT | 4 | ~90 |

| Benzylamine | Triethylamine | Dichloromethane | 0 to RT | 3 | ~95 |

| Diethylamine | Triethylamine | Tetrahydrofuran | RT | 5 | ~85 |

| Morpholine | Pyridine | Dichloromethane | RT | 6 | ~92 |

Table 2: Synthesis of Cyclohexanesulfonate Esters

| Alcohol/Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethanol | Pyridine | Pyridine | 0 to RT | 12 | ~80 |

| Phenol | Pyridine | Pyridine | RT | 24 | ~75 |

| Benzyl Alcohol | Pyridine | Dichloromethane | 0 to RT | 8 | ~85 |

| Cyclohexanol | Pyridine | Pyridine | RT | 18 | ~80 |

Experimental Protocols

Protocol 1: Synthesis of N-Phenylcyclohexanesulfonamide

Materials:

-

This compound (1.0 eq)

-

Aniline (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve aniline (1.0 eq) and pyridine (2.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-phenylcyclohexanesulfonamide.

Protocol 2: Synthesis of Ethyl Cyclohexanesulfonate

Materials:

-

This compound (1.0 eq)

-

Anhydrous ethanol (1.2 eq)

-

Anhydrous pyridine

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Slowly add anhydrous ethanol (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.

-

Wash the combined organic extracts sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl cyclohexanesulfonate.

Visualizations

Kinase Signaling Pathway Inhibition

This compound is a valuable building block in the synthesis of kinase inhibitors.[11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[13] Sulfonamides derived from this compound can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and blocking downstream signaling.[11][14]

Caption: Inhibition of a generic kinase signaling cascade by a this compound-derived inhibitor.

Experimental Workflow for Sulfonamide Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a cyclohexanesulfonamide.

Caption: A typical workflow for the synthesis and purification of cyclohexanesulfonamides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]

- 4. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - thionyl chloride and alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of cyclic guanidine-linked sulfonamides as inhibitors of LMTK3 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. benchchem.com [benchchem.com]

Cyclohexanesulfonyl chloride safety, handling, and storage precautions

An In-depth Technical Guide to the Safe Handling, and Storage of Cyclohexanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for this compound (CAS No: 4837-38-1). The following sections detail the material's properties, hazards, and the necessary precautions for its use in a laboratory and drug development setting. Adherence to these guidelines is critical to ensure the safety of personnel and the integrity of research.

Chemical Identification and Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is primarily used as a reagent and intermediate in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives for pharmaceutical and agrochemical development.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4837-38-1 | [3] |

| Molecular Formula | C₆H₁₁ClO₂S | [3][4] |

| Molecular Weight | 182.67 g/mol | [4] |

| Density | 1.259 g/mL at 25 °C | |

| Refractive Index | n20/D 1.499 | |

| Flash Point | >110 °C (>230 °F) - closed cup | |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether). Insoluble and reacts with water. | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure. It is crucial to understand these hazards before handling the material.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion / Irritation | 1B | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger |

| Serious Eye Damage / Eye Irritation | 1 | H318: Causes serious eye damage | GHS05 (Corrosion) | Danger |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Danger |

The material is destructive to the tissues of the mucous membranes and the upper respiratory tract.[3] Inhalation may lead to symptoms such as coughing, shortness of breath, headache, and nausea.[3]

Safe Handling Procedures

Due to its corrosive and reactive nature, strict handling protocols must be followed.

General Handling

-

Ventilation: Always handle this compound in a well-ventilated area.[3] Use only outdoors or in a chemical fume hood.[3][5]

-

Avoid Inhalation: Do not breathe fumes, mist, spray, or vapors.[3][5]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][6] Do not eat, drink, or smoke in areas where the chemical is used.[3] Contaminated work clothing should not be allowed out of the workplace.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6] Use only non-sparking tools and explosion-proof equipment.[6] Ground and bond containers and receiving equipment to prevent static discharge.[6]

Methodologies for Laboratory Use

While specific experimental protocols are proprietary to individual institutions, the following general methodologies outline best practices for handling this compound in a research setting.

Protocol 1: Weighing and Dispensing

-

Preparation: Ensure a chemical fume hood is certified and functioning correctly. Place an absorbent, chemical-resistant liner on the work surface.

-

PPE: Don all required personal protective equipment as outlined in Section 5.

-

Inert Atmosphere: As the compound is moisture-sensitive, operations may require the use of a dry, inert atmosphere (e.g., nitrogen or argon).[5][8]

-

Dispensing: Work within the fume hood. Open the main container and, using a clean, dry syringe or pipette, transfer the required amount to a tared, sealed secondary container suitable for the reaction.

-

Sealing: Immediately and tightly seal both the main and secondary containers.

-

Cleanup: Clean any minor drips within the fume hood using a dry, inert absorbent material. Dispose of contaminated materials as hazardous waste.

-

Post-Handling: Wipe down the exterior of the secondary container before removing it from the fume hood. Wash gloves and remove PPE as per institutional guidelines.

Protocol 2: Addition to a Reaction Mixture

-

Setup: Assemble the reaction apparatus within a chemical fume hood. If the reaction is sensitive to moisture or air, ensure the system is under an inert atmosphere.

-

Cooling: If the reaction is exothermic, have an ice bath or other cooling system ready before adding the reagent.

-

Addition: Add the this compound to the reaction vessel slowly and dropwise via a syringe or an addition funnel to control the reaction rate and temperature.

-

Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.

-

Quenching: Be prepared to quench the reaction with an appropriate non-aqueous reagent if necessary. Have a suitable quenching agent readily available.

Storage Requirements

Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated place.[5][6][8] The recommended storage temperature is between 2-8°C.[8] An explosion-proof refrigerator is recommended.[8]

-

Container: Keep the container tightly closed when not in use.[3][6] Store under an inert gas atmosphere to protect from moisture.[5][8]

-

Security: Store in a locked-up area to restrict access.[3][5][6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong bases, water, alcohols, and amines.[5][6][8] The material should be stored in a corrosives area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.[3][9]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[10] Eyewash stations and safety showers must be in close proximity to the workstation.[6]

-

Skin Protection: Wear impervious protective gloves (confirm suitability with the glove manufacturer) and chemical-resistant clothing, such as a lab coat or apron, to prevent skin contact.[3][10][11]

-

Respiratory Protection: If working outside of a fume hood, or if ventilation is inadequate and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors (e.g., Type ABEK).[6]

Caption: PPE selection logic based on handling conditions.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[3]

-

Inhalation: Remove the victim to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[3][6] Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with plenty of water/shower for at least 15 minutes.[3][6] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, carbon dioxide (CO₂), or water spray.[3][6] Water mist can be used to cool closed containers.[6]

-

Unsuitable Media: Do not use a heavy stream of water as the material reacts with water.[3]

-

Specific Hazards: The substance is combustible.[12] Thermal decomposition can release hazardous gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[3][5][6] Containers may explode if heated, and vapors can form explosive mixtures with air.[3][6] The material reacts with water, which can generate heat and flammable gases.[3]

-

Protective Equipment: Firefighters must wear gas-tight, chemically protective clothing and self-contained breathing apparatus (SCBA).[3][6]

Accidental Release Measures

-

Personal Precautions: Evacuate all non-essential personnel from the area.[3] Ensure adequate ventilation.[3] Do not breathe vapors.[3] Avoid contact with the spilled material.[3] Remove all sources of ignition.[6]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or public waters.[3][6]

-

Containment and Cleanup: Stop the leak if it is safe to do so.[3] For small spills, absorb with a dry, inert chemical absorbent (e.g., sand, vermiculite).[3] For large spills, dike the area for later recovery.[3] Use explosion-proof equipment for cleanup.[3][6] Collect the absorbed material and spill residue into a suitable, labeled container for disposal.[3][5][6]

References

- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. This compound | C6H11ClO2S | CID 237554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. images.thdstatic.com [images.thdstatic.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanesulfonyl chloride (CSC) is a reactive organosulfur compound that serves as a pivotal intermediate and reagent in a multitude of industrial and research settings. Characterized by a sulfonyl chloride functional group attached to a cyclohexane ring, its high reactivity makes it an essential building block for the synthesis of a wide array of organic molecules.[1] This technical guide provides an in-depth overview of the primary industrial and research applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to serve as a comprehensive resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents like dichloromethane and ether but is insoluble in water.[1] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is essential due to its corrosive nature.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4837-38-1 | [2][3] |

| Molecular Formula | C₆H₁₁ClO₂S | [2][3] |

| Molecular Weight | 182.67 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Density | 1.259 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.499 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

| Purity (typical) | ≥ 90% | [1][2] |

Core Industrial and Research Applications

The utility of this compound stems from the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic substitution with a variety of compounds, most notably amines and phenols.

Synthesis of Sulfonamides (Pharmaceuticals and Agrochemicals)

The most significant application of this compound is in the synthesis of N-substituted cyclohexanesulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and antiviral drugs.[3][4] The cyclohexyl group can modulate the lipophilicity and metabolic stability of the final drug candidate. In the agrochemical industry, this compound is used as an intermediate for creating compounds with enhanced pesticidal or herbicidal activities.[1]

The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of a stable sulfonamide bond.

Caption: General workflow for the synthesis of N-substituted cyclohexanesulfonamides.

Table 2: Illustrative Yields for Sulfonamide Synthesis with Analogous Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Conditions | Yield (%) | Reference(s) |

| Aniline | Benzenesulfonyl chloride | Pyridine, 0-25 °C | 100 | [5] |

| Aniline | Benzenesulfonyl chloride | Diethyl ether, 0 °C | 85 | [5] |

| Aniline | p-Toluenesulfonyl chloride | ZnO (1 mol%), Neat, RT | Moderate | [6] |

| p-Toluidine | Tosyl chloride | Pyridine, 0-25 °C | Quantitative | [5] |

| 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | 63 | [5] |

Synthesis of Sulfonate Esters

This compound reacts with phenols and alcohols to form cyclohexanesulfonate esters. These esters are valuable intermediates in organic synthesis. The reaction typically requires a base to deprotonate the hydroxyl group, increasing its nucleophilicity.

Caption: General workflow for the synthesis of cyclohexanesulfonate esters.

Table 3: Illustrative Yields for Sulfonate Ester Synthesis with Various Sulfonyl Chlorides and Phenols

| Phenol Derivative | Sulfonyl Chloride | Yield (%) | Reference(s) |

| 3,5-Dimethylphenol | p-Toluenesulfonyl chloride | 90 | [7] |

| 3,5-Dimethylphenol | 4-Chlorobenzenesulfonyl chloride | 78 | [7] |

| 3,5-Dimethylphenol | 4-Nitrobenzenesulfonyl chloride | 72 | [7] |

| 3,5-Dimethylphenol | Methanesulfonyl chloride | 64 | [7] |

| Phenol | 4-Methylbenzenesulfonyl chloride | 98 | [8] |

Note: Specific yield data for this compound was not available in the searched literature. The table presents data for analogous reactants to demonstrate typical reaction outcomes.

Applications in Polymer Chemistry

This compound is utilized in the production of specialty polymers.[3] Its role is primarily in the functionalization of polymer chains, where the sulfonyl group is introduced to enhance material properties.[3] For example, polysulfone polymers can be sulfonated and subsequently chlorinated to produce polysulfone sulfonyl chlorides. These reactive polymer intermediates can then be reacted with amines to form polysulfone sulfonamides, which are useful in creating separatory membranes, coatings, and ion-exchange resins.[9]

Detailed Experimental Protocols

The following protocols are generalized procedures based on standard laboratory practices for reactions with sulfonyl chlorides. Researchers should optimize conditions for their specific substrates.

General Protocol for the Synthesis of N-Aryl Cyclohexanesulfonamide

Objective: To synthesize an N-substituted cyclohexanesulfonamide from this compound and a primary arylamine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2-0.5 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.5-2.0 eq) dropwise to the stirred solution.

-

Sulfonylation: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-aryl cyclohexanesulfonamide.

General Protocol for the Synthesis of a Phenyl Cyclohexanesulfonate Ester

Objective: To synthesize a sulfonate ester from this compound and a phenol.

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.0 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted phenol (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of CSC: Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours. Monitor the reaction's progress by TLC.

-

Workup: Upon completion, dilute the reaction with DCM and wash with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure phenyl cyclohexanesulfonate ester.[8]

Conclusion

This compound is a versatile and highly reactive chemical intermediate with significant applications in both industrial and academic research. Its primary role as a precursor to sulfonamides and sulfonate esters places it at the core of synthetic routes for numerous pharmaceuticals and agrochemicals. Furthermore, its emerging use in modifying and functionalizing polymers for advanced materials highlights its expanding utility. The protocols and data presented in this guide underscore the fundamental importance of this compound in modern organic synthesis and materials science.

References

- 1. CAS 4837-38-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 90 4837-38-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US4414368A - Chlorosulfonated polysulfones and derivatives thereof - Google Patents [patents.google.com]

The Versatility of Cyclohexanesulfonyl Chloride: An In-depth Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanesulfonyl chloride is a highly reactive and versatile chemical intermediate of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its utility primarily stems from the electrophilic nature of the sulfonyl chloride group, which readily participates in nucleophilic substitution reactions. This allows for the facile introduction of the cyclohexanesulfonyl moiety into a wide array of molecular scaffolds, enabling the synthesis of diverse compound libraries for biological screening and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the reactivity profile of this compound, including detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and workflows.

Core Reactivity: Nucleophilic Substitution

The principal reactions of this compound involve the nucleophilic attack on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This reactivity pattern is central to its application in the synthesis of sulfonamides and sulfonate esters.

Sulfonamide Synthesis

The reaction of this compound with primary or secondary amines is a cornerstone of its synthetic utility, yielding stable cyclohexanesulfonamides. This reaction is widely employed in the pharmaceutical industry due to the prevalence of the sulfonamide functional group in a multitude of clinically approved drugs, including antibiotics, diuretics, and anticonvulsants. The general reaction proceeds as follows:

RNH2 + C6H11SO2Cl → C6H11SO2NHR + HCl

R2NH + C6H11SO2Cl → C6H11SO2NR2 + HCl

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Table 1: Reaction of this compound with Various Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane | 0 to rt | 12 | ~95% (estimated) | General procedure adaptation |

| Benzylamine | Triethylamine | Dichloromethane | 0 to rt | 6 | 99% | [1] |

| Piperidine | None | Dichloromethane | 0 | 2 | Not specified | [2] |

Experimental Protocol: Synthesis of N-Phenylcyclohexanesulfonamide

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve aniline (1.1 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.[3]

Sulfonate Ester Synthesis

This compound reacts with alcohols to form cyclohexanesulfonate esters. These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.

ROH + C6H11SO2Cl → C6H11SO2OR + HCl

Similar to sulfonamide synthesis, a base is typically used to scavenge the HCl produced.

Table 2: Reaction of this compound with Alcohols

| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methanol | Pyridine | Dichloromethane | 0 to rt | 4 | High (Not specified) | General procedure adaptation |

| Ethanol | Pyridine | Dichloromethane | 0 to rt | 4 | High (Not specified) | General procedure adaptation |

| Isopropanol | Pyridine | Dichloromethane | 0 to rt | 6 | Moderate (Not specified) | General procedure adaptation |

Experimental Protocol: Synthesis of Methyl Cyclohexanesulfonate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve methanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Cool the solution to 0 °C and add pyridine (1.2 eq).

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 eq) in DCM to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4 hours.

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by distillation or column chromatography.

Radical Reactions

Beyond its role in nucleophilic substitutions, this compound can also participate in radical reactions. Under photolytic or thermal conditions with a radical initiator, it can serve as a source of the cyclohexanesulfonyl radical or be involved in chlorination reactions.

Free-Radical Chlorination

In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), this compound can be used for the free-radical chlorination of alkanes.[4][5][6] The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom from the alkane by a chlorine radical, which is generated from the sulfonyl chloride.

Table 3: Free-Radical Chlorination using this compound (Illustrative)

| Alkane | Initiator | Solvent | Temperature (°C) | Product | Reference |

| Cyclohexane | AIBN | None (neat) | Reflux | Chlorocyclohexane | [4] |

Experimental Protocol: Free-Radical Chlorination of Cyclohexane

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexane and a catalytic amount of AIBN.

-

Reagent Addition: Add this compound to the mixture.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of SO₂ and HCl gas.

-

Workup: After completion, cool the reaction mixture and pour it into ice water. Separate the organic layer.

-

Purification: Wash the organic layer with aqueous sodium carbonate solution, followed by water. Dry the organic layer and purify the product by distillation.[4]

Applications in Drug Discovery and Development

The ability to readily form sulfonamides makes this compound a valuable building block in the synthesis of various biologically active compounds. A notable example is its use in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor.[7][8][9][10][11] The cyclohexyl group can be utilized to explore the structure-activity relationship (SAR) of COX-2 inhibitors by modifying the steric and electronic properties of the molecule.

Stability and Handling

This compound is a corrosive and moisture-sensitive liquid.[12] It should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated fume hood. It is typically stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent decomposition. Hydrolysis in the presence of water will yield cyclohexanesulfonic acid and hydrochloric acid.

Conclusion

This compound is a valuable and reactive reagent with a well-defined reactivity profile centered on nucleophilic substitution and radical reactions. Its ability to efficiently form sulfonamides and sulfonate esters has cemented its importance in organic synthesis and particularly in the field of drug discovery for the creation of novel therapeutic agents. A thorough understanding of its reactivity, coupled with appropriate handling procedures, enables chemists to effectively utilize this versatile building block in a wide range of synthetic endeavors.

References

- 1. Sciencemadness Discussion Board - Benzylamine via the delepine reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. aakash.ac.in [aakash.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]